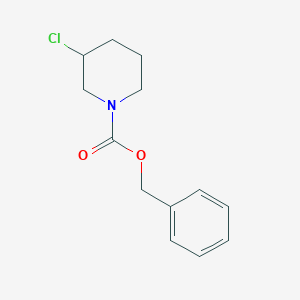

Benzyl 3-chloropiperidine-1-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry

The piperidine motif is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. nih.govnih.gov This six-membered nitrogen-containing heterocycle is a prevalent core in numerous active pharmaceutical ingredients, spanning therapeutic areas such as antivirals, antihistamines, and analgesics. universiteitleiden.nl The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets.

The introduction of chiral centers into the piperidine scaffold further enhances its utility in drug design, as stereochemistry often plays a pivotal role in pharmacological activity and selectivity. rsc.orgcymitquimica.com Consequently, the development of methods for the synthesis of substituted piperidines remains an active and important area of research in medicinal chemistry. nih.govnih.gov

The Role of Halogenated Piperidine Derivatives as Versatile Intermediates

Halogenated organic compounds are fundamental building blocks in organic synthesis due to the halogen's ability to serve as a good leaving group in nucleophilic substitution reactions or to participate in various cross-coupling reactions. In the context of piperidine chemistry, halogenated derivatives are particularly valuable for introducing further molecular complexity.

Specifically, 3-chloropiperidines are recognized as potent alkylating agents. doronscientific.com Their reactivity stems from the intramolecular formation of a highly strained and electrophilic bicyclic aziridinium (B1262131) ion. universiteitleiden.nlbldpharm.com This transient intermediate can then be readily attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity provides a powerful tool for the construction of diverse molecular architectures. The benzyl (B1604629) carbamate (B1207046) protecting group on the nitrogen in benzyl 3-chloropiperidine-1-carboxylate serves to modulate the reactivity of the piperidine nitrogen and can be readily removed under various conditions, adding to the synthetic utility of the molecule.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily focuses on their application as key intermediates in the synthesis of more complex molecules. The presence of the chloro group at the 3-position allows for nucleophilic substitution, enabling the introduction of a variety of functional groups.

A common synthetic precursor to this compound is benzyl 3-hydroxypiperidine-1-carboxylate. The conversion of the hydroxyl group to a chloro group can be achieved using standard chlorinating agents such as thionyl chloride. This transformation sets the stage for the subsequent elaboration of the piperidine scaffold.

Analogues of this compound, such as those with different protecting groups on the nitrogen or alternative substituents on the ring, are also of interest. For instance, related compounds like ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride have been utilized as building blocks for the synthesis of receptor agonists and antagonists. The exploration of these analogues allows for a fine-tuning of the electronic and steric properties of the piperidine core, which is essential for applications in areas like drug discovery. Research in this area continues to explore new synthetic routes to these halogenated piperidines and their application in the synthesis of novel bioactive compounds. universiteitleiden.nl

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-chloropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEPMPARHBCILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193277 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353965-30-6 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzyl 3 Chloropiperidine 1 Carboxylate

Classical and Contemporary Approaches to Piperidine (B6355638) Ring Formation

The synthesis of the piperidine scaffold is a cornerstone of heterocyclic chemistry, with methods ranging from classical reduction of aromatic precursors to modern catalytic cyclizations. nih.gov The introduction of a substituent at the 3-position, such as the chloro group in Benzyl (B1604629) 3-chloropiperidine-1-carboxylate, requires specific and often stereoselective strategies. These approaches can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and various intramolecular or intermolecular cyclization reactions. nih.gov

Hydrogenation and Reduction Strategies for Pyridine Precursors

The catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for producing piperidines. nih.govmdpi.com This approach involves the reduction of a suitably substituted pyridine, such as a 3-chloropyridine (B48278) derivative, to the corresponding saturated piperidine. The primary challenges lie in achieving high chemoselectivity, especially when other reducible functional groups are present, and controlling stereoselectivity in the formation of substituted piperidines. researchgate.netmdpi.com

A range of transition metal catalysts, including those based on palladium, rhodium, ruthenium, and iridium, have been developed for this transformation. nih.govliv.ac.uk Heterogeneous catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are commonly used, often requiring high pressures of hydrogen gas and elevated temperatures. liv.ac.ukorganic-chemistry.org Homogeneous catalysts, on the other hand, can offer greater selectivity under milder conditions. dicp.ac.cnliv.ac.uk For instance, rhodium complexes have proven effective for the hydrogenation of 3-substituted pyridines. nih.govmdpi.com

Recent advancements have focused on overcoming the challenges of catalyst poisoning and achieving stereoselectivity. Borenium-catalyzed hydrogenation has emerged as a metal-free alternative, capable of reducing substituted pyridines with good cis-selectivity. nih.gov Furthermore, transfer hydrogenation, which uses hydrogen donors like formic acid or ammonia (B1221849) borane (B79455) instead of H₂ gas, offers a safer and operationally simpler method. dicp.ac.cnliv.ac.ukorganic-chemistry.org Rhodium complexes, in particular, have been shown to efficiently catalyze the transfer hydrogenation of pyridinium (B92312) salts to yield piperidines. dicp.ac.cnliv.ac.uk

| Catalytic System | Pyridine Substrate | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Substituted Pyridines | H₂ Gas | Widely used, can be combined with other reactions like Suzuki coupling in one pot. | nih.gov |

| Rhodium(I) Complex / Pinacol borane | Fluoropyridines | H₂ Gas | Achieves highly diastereoselective dearomatization/hydrogenation. | nih.gov |

| [Cp*RhCl₂]₂ / KI | N-benzylpyridinium salts | HCOOH/Et₃N | Efficient transfer hydrogenation under mild conditions (40°C). | dicp.ac.cnliv.ac.uk |

| Borenium Ions (Organocatalyst) | 2,3- or 2,5-disubstituted Pyridines | Hydrosilanes / H₂ | Metal-free, cis-selective hydrogenation. | nih.gov |

| Ruthenium(II) Complex | Pyridinium Salts | H₂ Gas | Used in asymmetric hydrogenation for double reduction strategies. | nih.govmdpi.com |

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions provide a powerful and versatile alternative to pyridine reduction for constructing the piperidine ring. These methods build the heterocyclic system from acyclic precursors, offering excellent control over the placement and stereochemistry of substituents.

Radical cyclizations are effective for forming C-C bonds to create the piperidine ring. nih.gov Typically, a 6-exo cyclization of an appropriately configured acyclic amine precursor containing a radical and a radical acceptor is employed. acs.orgnih.gov For example, the cyclization of α-aminoalkyl radicals onto unactivated double bonds can produce polysubstituted piperidines. rsc.org A common strategy involves generating a radical from a haloalkane precursor, such as a bromoalkenyl amine, using initiators like triethylborane (B153662) or radical mediators like tributyltin hydride. nih.govorganic-chemistry.org This approach has been successfully used to synthesize 2,4,5-trisubstituted piperidines with notable diastereoselectivity. acs.orgnih.gov The choice of radical precursor and reaction conditions is crucial for controlling the stereochemical outcome of the cyclization. organic-chemistry.org

The aza-Prins cyclization is a powerful acid-catalyzed reaction for synthesizing piperidine derivatives. nih.govmdpi.com The classical reaction involves the condensation of a homoallylic amine with an aldehyde to form an N-acyliminium ion intermediate. core.ac.uk This intermediate then undergoes an intramolecular 6-endo-trig cyclization, where the terminal alkene attacks the iminium carbon. nih.govresearchgate.net The resulting piperidinyl cation is trapped by a nucleophile present in the reaction medium. researchgate.net

This methodology is particularly relevant for the synthesis of Benzyl 3-chloropiperidine-1-carboxylate, as the use of a chloride source as the Lewis acid or additive can lead directly to 4-chloropiperidines. nih.govrasayanjournal.co.in For instance, Lewis acids like Niobium(V) chloride (NbCl₅) or Zirconium(IV) chloride (ZrCl₄) can both activate the carbonyl group for iminium formation and serve as the chloride source to trap the carbocation intermediate, yielding the desired halo-piperidine. mdpi.comrasayanjournal.co.in While 4-substituted piperidines are the common outcome, modifications to the substrate and reaction can influence the regiochemistry. The reaction often proceeds with high trans-selectivity due to steric hindrance, which favors nucleophilic attack from the less hindered side of the cationic intermediate. nih.gov

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Niobium(V) chloride (NbCl₅) | Homoallylic amine + Epoxide | 4-chloro-piperidine | NbCl₅ acts as both Lewis acid and chloride source. | mdpi.comrasayanjournal.co.in |

| NHC-Cu(I) complex + ZrCl₄ | Homoallylic amine + Aldehyde | 4-chloro-piperidine | Promotes 6-endo-trig cyclization with high trans-selectivity. | nih.govresearchgate.net |

| HCl | 3-Vinyltetrahydroquinoline + 1,2-Dicarbonyl | Polycyclic piperidines | Stereoselective formation of trans-isomers. | researchgate.net |

| Acidic activation (general) | N-acyl aminal | Trisubstituted piperidines | Cyclization initiated by N-acyliminium ion formation. | core.ac.uk |

Annulation reactions involve the combination of two fragments to form a ring, and several modes, such as [5+1], [4+2], and [3+3], are employed for piperidine synthesis. nih.gov

[5+1] Annulation: This strategy typically involves reacting a five-atom component, such as a homoallylic amine, with a one-atom component that provides the final atom for the ring. mdpi.com For example, an acid-mediated annulation using an aza-Pummerer approach can form 4-chloropiperidines by combining an amine with dimethyl sulfoxide, where the DMSO fragment ultimately provides a chloromethyl group to complete the ring. mdpi.com

[4+2] Annulation: This approach, analogous to the Diels-Alder reaction, combines a four-atom fragment with a two-atom fragment. The reaction of N-allyl-N-halotosylamides with alkenes under visible light promotion is a modern example, leading to piperidine products through a tunable radical-to-polar mechanism. nih.gov

[3+3] Annulation: This method constructs the piperidine ring by joining two three-atom fragments. A known example is the reaction of a 1,3-dianion equivalent, like a β-amino organozinc reagent, with a 1,3-dielectrophile such as 3-chloro-2-(chloromethyl)prop-1-ene. whiterose.ac.uk Another approach involves the palladium-catalyzed [3+3] cycloaddition of activated aziridines with a trimethylenemethane complex. whiterose.ac.uk

These annulation strategies offer high modularity, allowing for diverse and complex piperidine structures to be assembled from simpler starting materials. nih.govnih.gov

Palladium-catalyzed C-H functionalization has become a transformative tool in organic synthesis, enabling the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds. acs.orgnih.gov This approach is highly valuable for the synthesis of substituted piperidines, as it can introduce functionality at otherwise unreactive positions of the ring. acs.orgacs.org

The strategy relies on a directing group attached to the piperidine nitrogen, which coordinates to the palladium catalyst and delivers it to a specific C-H bond, typically forming a five- or six-membered cyclometalated intermediate. acs.orgnih.gov For the synthesis of 3-substituted piperidines, an aminoquinoline-based directing group attached at the C(3) position has been shown to direct palladium to selectively functionalize the C(4)-H bond via arylation. acs.org While this specific example functionalizes the C4 position, the principle demonstrates the power of directing groups to achieve high regio- and stereoselectivity. By designing appropriate directing groups and substrates, it is conceivable to direct functionalization to the C(3) position of a pre-piperidine structure or an existing piperidine ring, offering a novel route to compounds like this compound. This method avoids the need for pre-functionalized substrates and offers a more efficient synthetic route. nih.gov

Metal-Free Cyclization Catalysis

Metal-free catalysis offers an alternative to traditional metal-catalyzed reactions for the synthesis of piperidine rings. One such approach involves the N-chlorination of a secondary amine with a reagent like N-chlorosuccinimide (NCS), followed by a cyclization step promoted by a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). nih.govunipd.it This method, however, may not be suitable for all substrates, particularly those sensitive to oxidation. nih.gov Another strategy is the P(NMe2)3-mediated reductive intramolecular cyclopropanation, which can be used to create cyclopropane-fused heterocycles that may serve as precursors to piperidine derivatives through subsequent ring-expansion reactions. rsc.org

A common metal-free pathway involves the intramolecular hydroamination/cyclization of alkynes. This reaction can be mediated by an acid, which functionalizes the alkyne to form an enamine, generating an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov

Nucleophilic Halogenation and Hydroxyl Group Substitution

A primary method for synthesizing this compound involves the nucleophilic substitution of a hydroxyl group on a piperidine precursor, such as Benzyl 3-hydroxypiperidine-1-carboxylate. This transformation is commonly achieved using standard chlorinating agents.

Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a frequently used reagent for this conversion. researchgate.net Another effective method utilizes mesyl chloride (MsCl) and an amine base such as diisopropylethylamine (DIPEA). researchgate.net These reagents convert the hydroxyl group into a good leaving group (chlorosulfite or mesylate, respectively), which is then displaced by a chloride ion.

Table 1: Reagents for Nucleophilic Chlorination of Piperidin-3-ol Derivatives

| Starting Material | Reagent System | Base | Product | Reference |

|---|---|---|---|---|

| N-Protected Piperidin-3-ol | SOCl₂ | Pyridine | N-Protected 3-Chloropiperidine (B1606579) | researchgate.net |

| N-Protected Piperidin-3-ol | MsCl | DIPEA | N-Protected 3-Chloropiperidine | researchgate.net |

| Secondary Amine Precursor | CuCl₂ | - | 3-Chloropiperidine | nih.gov |

| Unsaturated Primary Amine | NCS | - | 3-Chloropiperidine | unipd.it |

In some syntheses, a chlorination/cyclization can occur in a single pot. For instance, reductive amination of an aldehyde with an appropriate amine followed by treatment with copper(II) chloride can yield the 3-chloropiperidine moiety directly. nih.gov A newer procedure for secondary 3-chloropiperidines involves the monochlorination of unsaturated primary amines with N-chlorosuccinimide (NCS), with careful temperature control, followed by cyclization using catalytic TBAI. unipd.it

Electrolysis-Mediated Cyclization Protocols

Electrochemical methods provide a modern approach to constructing piperidine rings. Electrosynthesis can be used for the intramolecular radical C-H amination and cyclization to form the piperidine structure. nih.govresearchgate.net A notable protocol is the electroreductive cyclization of an imine with terminal dihaloalkanes. researchgate.netnih.gov This reaction, often performed in a flow microreactor, benefits from the large specific surface area which enhances the efficiency of the substrate's reduction at the cathode, leading to good yields. researchgate.netnih.gov

Another electrochemical strategy involves the anodic α-methoxylation of an N-formylpiperidine in a microfluidic electrolysis cell. bohrium.com The resulting methoxylated piperidine serves as a precursor to an N-formyliminium ion, which can then react with various nucleophiles. While this specific example focuses on functionalization at the 2-position, the principle of using electrolysis to generate reactive intermediates is a key aspect of modern synthetic protocols for piperidine derivatives. bohrium.com

Stereoselective Synthesis of this compound

Achieving stereochemical control is critical for pharmaceutical applications. The synthesis of specific enantiomers of this compound is accomplished through several advanced strategies.

Chiral Auxiliary and Chiral Catalyst Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For piperidine synthesis, auxiliaries like camphorsultam have been used to achieve asymmetric induction in reactions such as Michael additions or to construct key chiral fragments. wikipedia.org For example, the Ellman N-sulfinyl imine, derived from (R)-2-methylpropane-2-sulfinamide, can undergo stereoselective allylation to set the stereochemistry of a homoallylic amine, a precursor for a diastereoselective cyclization to form a trisubstituted piperidine. core.ac.uk

Chiral catalysts offer a more atom-economical approach. Transition-metal catalysts combined with chiral ligands are widely used. For example, a palladium catalyst with a novel pyridine-oxazoline ligand has been developed for the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Iron catalysis, using a commercially available iron(II) triflate with a chiral bisoxazoline-phosphine (NPN) ligand, has been successfully applied to the asymmetric reductive cross-coupling of ketimines with alkyl iodides to produce heterocycles with challenging quaternary stereocenters. acs.org

Synthesis from Enantiomerically Pure Precursors

A direct and reliable method to obtain an enantiomerically pure target molecule is to begin with a chiral starting material that already possesses the desired stereochemistry. For the synthesis of (S)-Benzyl 3-chloropiperidine-1-carboxylate, a common and logical precursor is (S)-N-Boc-3-hydroxypiperidine. bldpharm.comchemicalbook.com

The synthesis of this chiral precursor, (S)-N-Boc-3-hydroxypiperidine, can be achieved through various methods, including:

Chemical Resolution: Racemic 3-hydroxypiperidine (B146073) can be resolved using a chiral resolving agent like L-camphorsulfonic acid or D-pyroglutamic acid to isolate the desired (S)-enantiomer as a diastereomeric salt. google.comgoogle.com The resolved (S)-3-hydroxypiperidine is then protected with a Boc group. google.comgoogle.com

Biocatalytic Reduction: The asymmetric reduction of N-Boc-3-piperidone using a whole-cell biocatalyst, such as Pichia pastoris, can produce (S)-N-Boc-3-hydroxypiperidine with high yield and excellent enantiomeric excess (ee > 99%). chemicalbook.comresearchgate.net

Once the enantiomerically pure (S)-N-Boc-3-hydroxypiperidine is obtained, the Boc protecting group can be swapped for a Cbz (benzyl carbamate) group, and the hydroxyl group is then converted to a chloride via nucleophilic substitution as described in section 2.1.3 to yield the final product.

Diastereoselective and Enantioselective Reductive Cyclizations

Reductive cyclization reactions that proceed with high stereoselectivity are powerful tools for piperidine synthesis. A diastereoselective approach for N-(hetero)aryl piperidines utilizes a reductive amination followed by an aza-Michael reaction sequence. acs.org This method allows for the rapid construction of complex, polysubstituted piperidine rings from readily available amines and carbonyl compounds. acs.org

Intramolecular reductive hydroamination/cyclization cascades of alkynes can also form piperidines. nih.gov In one example, an acid-mediated reaction generates an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov Another strategy involves the diastereoselective synthesis of zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol. nih.gov These chiral intermediates can then be converted through a desulfurization process and further steps into stereocontrolled 4-hydroxy piperidines, demonstrating a pathway to highly functionalized and stereochemically defined piperidine cores. nih.gov

Table 2: Examples of Stereoselective Cyclization Methods for Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Stereocontrol Element | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Amination | Palladium Complex | Chiral Pyridine-Oxazoline Ligand | Enantioselective cyclization of non-activated alkenes. | nih.gov |

| Reductive Amination / Aza-Michael | - | Substrate Control | Robustly diastereoselective 5+1 cyclization. | acs.org |

| Reductive Cross-Coupling | Iron(II) Triflate | Chiral NPN Ligand | Enantioselective formation of quaternary stereocenters. | acs.org |

| Aza-Prins Cyclization | Lewis Acid | Chiral Sulfinamide Auxiliary | Diastereoselective formation of 2,4,6-trisubstituted piperidines. | core.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 3 Chloropiperidine 1 Carboxylates

Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates

A central feature of the reactivity of 3-chloropiperidines is the intramolecular displacement of the chloride ion by the piperidine (B6355638) nitrogen atom. mdpi.com This internal nucleophilic substitution leads to the formation of a strained, bicyclic aziridinium ion. researchgate.netnih.gov This electrophilic intermediate is the key species responsible for the alkylating properties of this class of compounds. researchgate.netresearchgate.net The equilibrium between the 3-chloropiperidine (B1606579) structure and the bicyclic aziridinium ion makes the system a potent alkylating agent. researchgate.net The existence of these aziridinium ion intermediates is not merely theoretical; they have been successfully isolated by using silver salts with weakly coordinating anions to abstract the halide. researchgate.net Furthermore, their molecular structures have been unequivocally confirmed through single crystal X-ray diffraction (XRD). researchgate.net

Nucleophilic Attack on Aziridinium Ions

The high degree of ring strain and the positive charge on the nitrogen atom make the bicyclic aziridinium ion highly susceptible to attack by nucleophiles. researchgate.netagnesscott.org This reactivity is the basis for its function as an alkylating agent. A wide range of nucleophiles can open the aziridinium ring, leading to the formation of a stable covalent bond.

Notable examples of nucleophilic attack include:

Biological Nucleophiles: In biological systems, the aziridinium ion is readily attacked by nucleophilic sites on macromolecules. For instance, it preferentially alkylates the N7 position of guanine residues in DNA and RNA, forming covalent adducts. mdpi.comnih.govagnesscott.org

Simple Nucleophiles: Simpler nucleophiles, such as methanol, have been used in mechanistic studies to probe the reactivity of these intermediates under controlled conditions. researchgate.net

Organometallic Reagents: In synthetic applications, organocopper reagents can be used to open the aziridinium ring, allowing for the formation of new carbon-carbon bonds in a regioselective manner. frontiersin.org The attack typically occurs at one of the bridgehead carbons of the bicyclic system. frontiersin.org

Influence of Substitution Patterns on Aziridinium Ion Formation and Reactivity

The rate of formation of the aziridinium ion and its subsequent reactivity can be significantly influenced by the presence of substituents on the piperidine ring. researchgate.net Kinetic studies have revealed notable differences in reactivity based on the substitution pattern. For example, the presence of gem-dimethyl groups at the C5 position of the piperidine ring has a pronounced effect on the alkylation activity compared to their unmethylated counterparts. researchgate.net This suggests that substitution patterns elsewhere on the ring can modulate the electronic and steric environment, thereby affecting the ease of aziridinium ion formation and its electrophilicity. researchgate.net

Electrophilic and Nucleophilic Transformations on the Piperidine Ring

The chemistry of Benzyl (B1604629) 3-chloropiperidine-1-carboxylate is characterized by a duality in its reactivity profile.

Nucleophilic Character: The nitrogen atom of the piperidine ring exhibits nucleophilic character, which is crucial for the initial intramolecular cyclization to form the aziridinium ion. mdpi.com

Electrophilic Character: Once formed, the resulting bicyclic aziridinium ion is a powerful electrophile. researchgate.netagnesscott.org The strained three-membered ring is readily opened by a variety of external nucleophiles, leading to the alkylation of the target molecule. researchgate.netagnesscott.org

The primary transformations on the piperidine ring are thus centered around this intramolecular formation of an electrophilic intermediate, which then serves as the reactive species for subsequent nucleophilic attack.

Rearrangement Reactions and Conformational Dynamics

The formation and reaction of aziridinium ions are also implicated in rearrangement reactions involving the piperidine scaffold. One significant example is observed in the synthesis of 3-chloropiperidines from pyrrolidine (B122466) precursors. nih.gov Chlorination of a substituted pyrrolidine with thionyl chloride can initiate a ring expansion. nih.gov This process is believed to proceed through an aziridinium ion intermediate, which is then opened by a chloride ion to yield the thermodynamically more stable six-membered 3-chloropiperidine ring. nih.gov This demonstrates how the same type of reactive intermediate can be harnessed for skeletal rearrangements.

Reaction Kinetics Studies

Kinetic analyses have been instrumental in understanding the mechanism of 3-chloropiperidine alkylation. researchgate.net NMR spectroscopy has been employed to monitor the reaction rates of isolated aziridinium ions with nucleophiles like methanol at controlled temperatures. researchgate.net By plotting the natural logarithm of the aziridinium ion concentration (monitored by its NMR signal) against time, the pseudo-first-order rate constants (k₂) for the nucleophilic attack can be determined from the slope of the resulting linear regression. researchgate.net These studies have quantitatively confirmed the reactivity differences between substituted and unsubstituted 3-chloropiperidines, providing direct evidence for the influence of effects such as the Thorpe-Ingold effect. researchgate.net

| Compound Type | Substituent | Relative Reaction Rate | Method of Analysis |

| 3-Chloropiperidine Derivative | Unsubstituted | Baseline | NMR Kinetic Studies researchgate.net |

| 3-Chloropiperidine Derivative | C5 gem-dimethyl | Increased | NMR Kinetic Studies researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

There are no specific DFT calculation results, such as optimized geometries, electronic properties, or reactivity descriptors, published for "Benzyl 3-chloropiperidine-1-carboxylate."

Analysis of Reaction Pathways and Transition States

While computational studies on related compounds have validated concerted mechanisms in similar reactions, specific transition state structures and their associated activation energies for reactions involving "this compound" are not available in the current body of scientific literature.

Molecular Mechanics and Conformation Analyses

Detailed molecular mechanics and specific conformational analysis studies for "this compound" have not been published.

Quantum Chemical Characterization of Intermediates

There is no published data on the quantum chemical characterization of reaction intermediates involving "this compound."

Strategic Utility of Benzyl 3 Chloropiperidine 1 Carboxylate in Complex Molecule Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The enantiomers of benzyl (B1604629) 3-chloropiperidine-1-carboxylate, namely (S)-benzyl 3-chloropiperidine-1-carboxylate and (R)-benzyl 3-chloropiperidine-1-carboxylate, serve as crucial chiral building blocks in asymmetric synthesis bldpharm.comnih.gov. The defined stereochemistry at the C-3 position is pivotal for the construction of enantiomerically pure target molecules. The benzyloxycarbonyl (Cbz) group, a common protecting group for amines, can be introduced using benzyl chloroformate commonorganicchemistry.comwikipedia.orgchemicalbook.com. This protection strategy prevents unwanted side reactions at the nitrogen atom while allowing for selective transformations at other sites of the molecule. The Cbz group can be readily removed under various conditions, most commonly through hydrogenolysis, to reveal the secondary amine for further functionalization wikipedia.org.

The chlorine atom at the C-3 position acts as a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. This allows for the diastereoselective and enantioselective synthesis of highly substituted piperidine (B6355638) derivatives, which are prevalent scaffolds in numerous biologically active compounds. The ability to control the stereochemistry at multiple centers is a cornerstone of modern drug discovery, and chiral building blocks like benzyl 3-chloropiperidine-1-carboxylate are indispensable tools in this endeavor.

Role as a Key Intermediate in the Synthesis of Heterocyclic Frameworks

This compound is a key intermediate in the synthesis of diverse heterocyclic frameworks. The piperidine ring itself is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position opens avenues to a vast chemical space nih.govnih.gov. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of various substituted piperidines.

Furthermore, the inherent reactivity of the 3-chloro substituent allows for intramolecular cyclization reactions, leading to the formation of fused and spirocyclic heterocyclic systems. For instance, by tethering a nucleophilic group to the nitrogen or another position of a substituent introduced at the C-3 position, subsequent intramolecular reaction can forge new rings onto the piperidine core researchgate.netresearchgate.net. This strategy is particularly powerful for creating conformationally restricted molecules, which can exhibit enhanced binding affinity and selectivity for biological targets nih.govnih.gov. The synthesis of such complex heterocyclic systems is crucial for the development of novel therapeutic agents.

Applications in Scaffold Design and Diversification

In the realm of drug discovery, the exploration of diverse chemical scaffolds is paramount for identifying novel hit compounds. This compound serves as an excellent starting point for scaffold design and diversification. The piperidine core can be systematically modified at the 3-position by introducing a library of different functional groups via nucleophilic substitution. This approach allows for the generation of a collection of related compounds with varying steric and electronic properties.

This diversification can be further expanded by manipulating the benzyloxycarbonyl (Cbz) protecting group. After its removal, the resulting secondary amine can be acylated, alkylated, or engaged in reductive amination with a wide array of partners, introducing another point of diversity. This modular approach enables the rapid synthesis of a large number of analogs, which is a key strategy in structure-activity relationship (SAR) studies. By systematically altering the substituents on the piperidine scaffold, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Precursor for Advanced Organic Synthesis Targets (e.g., specific pharmaceutical intermediates and other complex molecules)

The utility of this compound extends to its role as a precursor for advanced organic synthesis targets, including specific pharmaceutical intermediates. The piperidine moiety is a common feature in a multitude of approved drugs and clinical candidates targeting a wide range of diseases.

For example, substituted piperidines are central to the structure of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes nih.govnih.govpensoft.netmdpi.com. While a direct synthesis of a specific DPP-4 inhibitor from this compound is not explicitly detailed in the provided results, the synthesis of these complex molecules often relies on highly functionalized piperidine intermediates wikipedia.orgresearchgate.net. The ability to introduce specific substituents at the 3-position of the piperidine ring is a key step in building the complex structures of these inhibitors.

Similarly, the piperidine scaffold is found in neurokinin-1 (NK-1) receptor antagonists, which have applications as antiemetics and are being explored for their potential in treating other conditions researchgate.netgoogle.com. The synthesis of these antagonists often involves the construction of a substituted piperidine core, a transformation for which this compound is a well-suited starting material.

The versatility of this building block is further highlighted by its potential application in the synthesis of various other complex molecules, including inhibitors of steroid-5-alpha-reductase and multi-target-directed ligands for Alzheimer's disease commonorganicchemistry.comnih.gov. The ability to generate complex and diverse molecular architectures from a relatively simple and accessible starting material underscores the strategic importance of this compound in modern organic synthesis and medicinal chemistry.

Emerging Trends and Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-chloropiperidines, including the N-benzyl-protected variant, has traditionally relied on multi-step sequences. However, the future of its synthesis is trending towards more efficient and environmentally benign methodologies. A significant area of development is the move away from stoichiometric oxidants and hazardous reagents towards catalytic and electrochemical processes.

Recent research has demonstrated an efficient electroorganic protocol for the synthesis of 3-chloropiperidines, which improves atom economy by avoiding the need for conventional stoichiometric oxidants during the crucial cyclization step. uni-giessen.de Another innovative approach involves an iodide-mediated electrolysis for the cyclization process. nih.gov These methods represent a substantial leap in sustainable chemistry, reducing waste and energy consumption.

In addition to electrosynthesis, novel chlorination and cyclization strategies are being explored. One such method employs N-chlorosuccinimide (NCS) for the monochlorination of unsaturated primary amine precursors, a process where careful temperature control is crucial to prevent undesired dichlorination. nih.govresearchgate.net This is often followed by an iodide-catalyzed cyclization to form the piperidine (B6355638) ring. researchgate.net Researchers have also developed a copper(II)-chloride mediated in situ chlorination/cyclization of unsaturated amines to yield the 3-chloropiperidine (B1606579) moiety. nih.gov These novel routes offer alternatives to traditional methods that might use harsher reagents like thionyl chloride. nih.govresearchgate.net The overarching goal is to create synthetic pathways that are not only high-yielding but also safer and more aligned with the principles of green chemistry.

| Synthetic Method | Key Reagents/Catalysts | Key Feature | Reference |

| Electroorganic Synthesis | Iodide-mediated electrolysis | Avoids stoichiometric oxidants, improving atom economy. | uni-giessen.denih.gov |

| N-Chlorosuccinimide Chlorination | N-chlorosuccinimide (NCS), TBAI | Selective monochlorination and catalyzed cyclization. | nih.govnih.govresearchgate.net |

| Copper-Mediated Cyclization | Copper(II)-chloride | In situ chlorination and cyclization in one step. | nih.gov |

| Ring Expansion | Thionyl Chloride, Prolinol | Stereoconvergent ring expansion from a pyrrolidine (B122466) precursor. | nih.govresearchgate.net |

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of Benzyl (B1604629) 3-chloropiperidine-1-carboxylate and its derivatives is a major research focus. Access to enantiomerically pure forms of this compound is critical for its application in creating stereochemically defined drug candidates.

A well-established strategy for achieving stereochemical control involves starting from a chiral pool material. For instance, the use of either D- or L-proline as the starting material allows for the synthesis of the corresponding enantiopure 3-chloropiperidine. nih.gov This pathway proceeds through a stereoconvergent ring expansion of a prolinol-derived pyrrolidine precursor, where the final stereochemistry is dictated by the choice of the initial amino acid enantiomer. nih.govresearchgate.net

Beyond chiral pool approaches, asymmetric catalysis is emerging as a powerful tool. Rhodium-catalyzed asymmetric hydrogenation of specifically designed enamides has been shown to be an atom-economical route to enantioenriched 3-aminopiperidine derivatives, a class of compounds closely related to the target molecule. researchgate.net Researchers have noted that interactions between the substrate and the chiral ligand can play a significant role in determining the enantioselectivity of the reaction. mdpi.com The principles from these studies are being adapted to develop catalytic, enantioselective methods for the direct synthesis of 3-chloropiperidines, which would represent a significant advancement in the field. The availability of specific enantiomers, such as (R)-Benzyl 3-chloropiperidine-1-carboxylate and (S)-Benzyl 3-chloropiperidine-1-carboxylate, underscores the success of these synthetic efforts. bldpharm.combldpharm.com

| Stereocontrol Method | Starting Material/Catalyst | Principle | Outcome | Reference |

| Chiral Pool Synthesis | D- or L-Proline | Stereoconvergent ring expansion. | Enantiopure 3-chloropiperidines. | nih.govresearchgate.net |

| Asymmetric Catalysis | Rhodium(I) with P-chiral ligands | Enantioselective hydrogenation of enamides. | Enantioenriched 3-aminopiperidines. | researchgate.netmdpi.com |

Expansion of Applications as a Versatile Synthetic Unit

Benzyl 3-chloropiperidine-1-carboxylate is highly valued as a versatile synthetic building block, primarily due to the reactivity conferred by the 3-chloro substituent. This functionality allows the piperidine ring to act as a potent alkylating agent. The key mechanistic feature is the intramolecular formation of a highly strained and electrophilic bicyclic aziridinium (B1262131) ion, which is readily attacked by a wide range of nucleophiles. nih.govnih.gov

This reactivity is harnessed to create simplified analogues of complex natural products. For example, it is a key component in synthesizing mimics of the antibiotic 593A, which itself contains a 3-chloropiperidine moiety and exhibits antineoplastic properties. uni-giessen.denih.gov By using this building block, researchers can access novel compounds with potential therapeutic applications without undertaking the challenging total synthesis of the natural product itself. nih.gov

The applications extend into drug discovery, where the compound serves as a scaffold for generating libraries of new chemical entities. It has been used to produce mono- and bis-3-chloropiperidines that have shown promising DNA alkylating capabilities and antiproliferative activity against various cancer cell lines. uni-giessen.denih.gov Furthermore, derivatives have been investigated as a novel motif for anthelmintic drugs to combat parasitic infections. uni-giessen.denih.gov The ability to readily introduce the piperidine core and subsequently functionalize it via nucleophilic displacement of the activated chloro group makes this compound a cornerstone for building molecular diversity in medicinal chemistry programs.

| Application Area | Reactive Intermediate | Resulting Compound Class | Therapeutic Target | Reference |

| Natural Product Analogs | Bicyclic Aziridinium Ion | Simplified analogues of Antibiotic 593A | Antineoplastic | uni-giessen.denih.govnih.gov |

| Anticancer Agents | Bicyclic Aziridinium Ion | Bis-3-chloropiperidines | DNA Alkylation, Topoisomerase IIα | uni-giessen.denih.gov |

| Anthelmintic Drugs | Bicyclic Aziridinium Ion | Bis-3-chloropiperidines with aromatic linkers | Parasitic Helminths | uni-giessen.denih.gov |

Interplay of Computational Studies and Experimental Synthesis in Reaction Design

The integration of computational chemistry with experimental synthesis is becoming an indispensable tool for modern reaction design and mechanistic elucidation. For piperidine synthesis, including that of this compound, computational studies provide deep insights that accelerate development and optimization.

Density Functional Theory (DFT) calculations are frequently used to investigate reaction mechanisms, catalyst behavior, and the stability of intermediates. For example, combined experimental and DFT studies on the copper-catalyzed intramolecular C-H amination to form piperidines have helped to propose a plausible Cu(I)/Cu(II) catalytic cycle. acs.org Such studies can explain the effect of different ligands and reactants, guiding the rational selection of optimal reaction conditions before extensive experimental work is undertaken. acs.org

Computational modeling is also crucial for understanding the structure-activity relationships that govern the reactivity of 3-chloropiperidines. Studies have used computational analysis to probe the geminal disubstituent effect (Thorpe-Ingold effect) on the rate of aziridinium ion formation, correlating the internal angle of substituents with the reaction rate constant. uni-giessen.de In the context of drug design, molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of piperidine-based ligands with their biological targets, such as the sigma-1 receptor. nih.govnih.gov This synergy between in silico prediction and empirical synthesis allows for a more rational, hypothesis-driven approach to designing not only the synthesis of the building block itself but also the next generation of molecules derived from it.

| Computational Method | Area of Application | Insight Gained | Reference |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of catalytic cycles (e.g., Cu(I)/Cu(II)); evaluation of reactant and ligand effects. | acs.orgresearchgate.net |

| Molecular Modeling | Structure-Activity Relationship (SAR) | Understanding substituent effects (e.g., Thorpe-Ingold effect) on reaction rates. | uni-giessen.de |

| Molecular Docking & Dynamics | Drug Design | Predicting binding modes and interactions of piperidine derivatives with protein targets. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 3-chloropiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye contact .

- Ventilation : Use fume hoods to minimize vapor exposure .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in sealed containers in dry, ventilated areas away from oxidizers .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 3-chloropiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloroformate to piperidine derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., NMR, HPLC, FT-IR) to confirm purity and structure. For example, compare H NMR peaks (e.g., benzyl protons at δ 7.3–7.5 ppm, piperidine protons at δ 3.0–4.0 ppm) with literature .

- Standard Reference : Calibrate instruments using certified reference materials (e.g., PubChem data for molar mass: 261.73 g/mol) .

- Data Reproducibility : Replicate synthesis under inert atmospheres (argon/nitrogen) to exclude oxidation artifacts .

Q. What crystallization strategies improve single-crystal quality for X-ray diffraction (XRD) studies of this compound?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane to promote crystal growth .

- Temperature Control : Crystallize at 4°C to reduce thermal motion and enhance lattice stability .

- Structure Refinement : Apply SHELXL-97 for high-precision refinement, leveraging intensity data from CCD detectors. Validate using R-factor convergence (<5%) .

Q. How do reaction conditions influence the stability of this compound during functionalization?

- Methodological Answer :

- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the carbamate group. Use buffered systems (pH 6–8) for substitutions .

- Thermal Stability : Conduct reactions below 60°C to avoid decomposition (degradation observed at ≥80°C in TGA studies) .

- Catalytic Effects : Screen palladium or nickel catalysts for cross-coupling reactions, optimizing ligand-to-metal ratios (e.g., 2:1) to minimize side products .

Key Considerations for Researchers

- Toxicological Data Gaps : Limited toxicity data necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

- Reaction Scalability : Bench-scale synthesis (1–5 g) is well-documented, but pilot-scale optimization requires inert atmosphere and precise temperature control .

- Ecological Impact : Follow EPA guidelines for waste disposal due to potential bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.